N-(2,5-difluorophenyl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide
Description
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O3/c1-10(17(24)20-14-9-11(18)4-5-12(14)19)22-16(23)7-6-13(21-22)15-3-2-8-25-15/h2-10H,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLIRNZMFZNOEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)F)F)N2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dihydropyridazinone ring.
Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Attachment of the Difluorophenyl Group: The difluorophenyl group is attached via a nucleophilic substitution reaction, where the fluorine atoms play a crucial role in the reactivity.
Final Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acid chloride or an ester under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The dihydropyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydropyridazines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,5-difluorophenyl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Studied for its interactions with biological targets, including enzymes and receptors.
Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Published Data
The following compounds share structural motifs with the target molecule, such as the pyridazinone core, fluorinated aryl groups, or heterocyclic substituents. Key differences lie in linker chemistry (propanamide vs. sulfonamide) and substituent heterocycles (furan vs. triazole/imidazole).
Key Observations:
Linker Chemistry : The target compound’s propanamide linker (-NHCOCH₂- ) may confer greater conformational flexibility and reduced steric hindrance compared to the rigid sulfonamide (-SO₂NH- ) linkers in BJ49019 and BJ49222. This could enhance binding to flexible protein pockets.
Heterocyclic Substituents :
- The furan-2-yl group in the target compound is an oxygen-containing heterocycle, offering moderate electron-donating properties.
- In contrast, 1,2,4-triazole (BJ49019) and imidazole (BJ49227) are nitrogen-rich heterocycles, which may engage in stronger hydrogen bonding or π-π stacking interactions with biological targets .
Molecular Weight: The target compound has a lower molecular weight (365.33 vs.
Hypothetical Pharmacological Implications
While direct bioactivity data for the target compound are unavailable, structural comparisons suggest:
- Solubility : The propanamide linker and furan substituent may increase hydrophilicity compared to sulfonamide analogs, though this depends on the ionization state.
- Target Affinity : The furan ring’s electron-rich nature could modulate interactions with enzymes like kinases or proteases, which often bind heterocyclic scaffolds.
Biological Activity
N-(2,5-difluorophenyl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide is a synthetic compound belonging to the class of pyridazinone derivatives. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃F₂N₃O₄ |
| Molecular Weight | 405.4 g/mol |
| CAS Number | 1105221-26-8 |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazinone Core : Cyclization reactions involving hydrazine derivatives and diketones are employed.
- Introduction of the Furan Group : This may involve coupling reactions with furan derivatives.
- Acetylation : The final step often includes acetylation to introduce the amide group.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : It may interact with neurotransmitter receptors, influencing neurotransmission.
Biological Activity
Recent studies have highlighted various aspects of the biological activity of this compound:
- Antimicrobial Activity : Preliminary data suggest potential antibacterial properties against specific strains.
- Neuroprotective Effects : Research indicates that the compound may exhibit neuroprotective effects by modulating glutamatergic neurotransmission, which is crucial in conditions like epilepsy .
- Antitumor Activity : Some studies have suggested that derivatives of pyridazinone compounds can inhibit tumor cell proliferation in vitro.
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity with an IC50 value indicating effective inhibition at low concentrations.
Case Study 2: Neuroprotective Properties
In a model of induced seizures, the compound showed a reduction in seizure frequency and duration when administered prior to seizure induction. This suggests a potential role in managing epilepsy through modulation of glutamate receptors .
Research Findings
Recent literature provides insights into the structure-activity relationship (SAR) for similar compounds:
These findings indicate that modifications to the core structure can significantly influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
